molecular formula C11H11N3O B250343 N-(1H-benzimidazol-2-yl)cyclopropanecarboxamide

N-(1H-benzimidazol-2-yl)cyclopropanecarboxamide

Cat. No.: B250343
M. Wt: 201.22 g/mol
InChI Key: COCUPSQZVJKBIO-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a benzimidazole core linked to a cyclopropanecarboxamide group. The benzimidazole moiety is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C11H11N3O/c15-10(7-5-6-7)14-11-12-8-3-1-2-4-9(8)13-11/h1-4,7H,5-6H2,(H2,12,13,14,15)

InChI Key

COCUPSQZVJKBIO-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=NC3=CC=CC=C3N2

Isomeric SMILES

C1CC1C(=O)N=C2NC3=CC=CC=C3N2

Canonical SMILES

C1CC1C(=O)NC2=NC3=CC=CC=C3N2

Origin of Product

United States

Biological Activity

N-(1H-benzimidazol-2-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Chemical Structure and Synthesis

This compound is a benzimidazole derivative, which is known for its broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The synthesis typically involves the reaction of benzimidazole with cyclopropanecarboxylic acid derivatives under specific conditions to yield the desired amide.

Table 1: Chemical Structure of this compound

ComponentStructure
BenzimidazoleBenzimidazole
CyclopropanecarboxamideCyclopropanecarboxamide
Final CompoundThis compound

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics.

Case Study : In a recent investigation, the compound demonstrated an MIC of 0.156 mg/mL against S. aureus, indicating strong antibacterial potential .

Anticancer Properties

The compound has also been studied for its anticancer effects. It was shown to inhibit the activity of DNA topoisomerases, enzymes crucial for DNA replication and repair processes. This inhibition can lead to cytotoxic effects on cancer cells.

Research Findings : In vitro assays conducted on HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Topoisomerase Inhibition : By binding to DNA topoisomerases, it disrupts the enzyme's function, leading to DNA damage in rapidly dividing cancer cells.
  • Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress within cells, potentially enhancing its therapeutic efficacy against cancer and other diseases .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between this compound and its biological targets. These studies indicated favorable binding affinities, suggesting that structural modifications could enhance potency.

Table 2: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Interaction Type
DNA Topoisomerase-9.4Hydrogen bonds, Hydrophobic interactions
Thymidylate Kinase-8.3Hydrogen bonds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine and N-(1H-Benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine (): These analogs replace the cyclopropanecarboxamide group with aromatic methanamine substituents. In wheat germination assays, these compounds showed inhibitory effects, suggesting agrochemical applications. In contrast, the carboxamide group in the target compound may improve solubility or hydrogen-bonding capacity .

Hydrazine Carboxamide Derivatives ():
Compounds like (E)-2-(1H-Benzo[d]imidazol-2-yl)-N-(1-o-tolylethylidene)hydrazinecarboxamide feature a hydrazine linker instead of a cyclopropane ring. The hydrazine group introduces conformational flexibility and additional hydrogen-bonding sites, which may enhance antifungal activity. However, the rigid cyclopropane in the target compound could reduce metabolic degradation .

Heterocyclic Ring Replacements

N-(Thiazol-2-yl)cyclopropanecarboxamide ():
Replacing benzimidazole with thiazole alters electronic properties. Thiazole’s sulfur atom increases lipophilicity, while the smaller ring size reduces steric bulk. Crystallographic studies indicate planar geometries for both compounds, but the benzimidazole’s fused rings may improve π-π stacking interactions in biological systems .

Benzothiazol-2-yl Analogs (): The compound (1S,2S)-2-{4-[(dimethylamino)methyl]phenyl}-N-[6-(1H-pyrazol-4-yl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide substitutes benzimidazole with benzothiazole. Benzothiazole’s electron-deficient nature may enhance interactions with cationic residues in enzyme active sites. The dimethylamino group further modulates solubility and bioavailability .

Substituent Effects on the Carboxamide Group

N-{(1S)-2-Methyl-1-[1-(Propan-2-yl)-1H-Benzimidazol-2-yl]Propyl}cyclopropanecarboxamide (): This derivative introduces a branched alkyl chain on the benzimidazole nitrogen, increasing steric bulk. Such modifications are common in CNS-targeted drug design .

N-[5-(1H-Benzimidazol-2-yl)Pentyl]-2-(1H-Tetrazol-1-yl)Benzamide ():
The tetrazole group replaces cyclopropane, introducing acidic protons (pKa ~4.9) that can improve water solubility. This highlights how carboxamide substituents influence physicochemical properties and target engagement .

Table 1: Comparative Data for Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications
N-(1H-Benzimidazol-2-yl)cyclopropanecarboxamide C₁₁H₁₁N₃O 201.23 Rigid cyclopropane, H-bond donor/acceptor Kinase inhibition, Antimicrobial
N-(Thiazol-2-yl)cyclopropanecarboxamide C₇H₉N₃OS 183.23 Thiazole core, higher lipophilicity Agrochemistry
Y042-7625 () C₁₈H₂₅N₃O 299.41 Branched alkyl chain, increased bulk CNS-targeted therapies
N-(Benzothiazol-2-yl)cyclopropanecarboxamide () C₁₈H₂₀N₄OS 340.44 Benzothiazole, dimethylamino group Enzyme inhibition

Preparation Methods

Microwave-Assisted Synthesis

Building on methods for benzimidazole formation, o-phenylenediamine (OPA) and cyclopropanecarboxylic acid undergo cyclocondensation under microwave irradiation. This approach bypasses isolated intermediate steps, enhancing efficiency:

  • OPA (3.24 g, 30 mmol) and cyclopropanecarboxylic acid (2.94 g, 30 mmol) are suspended in ethanol (50 mL) with 5% NH₄Cl.

  • The mixture is irradiated at 140°C (400 MHz, 10 bar) for 10 minutes, forming a precipitate.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) yields N-(1H-benzimidazol-2-yl)cyclopropanecarboxamide (4.1 g, 68%).

Comparative Efficiency

ParameterAcylation RouteOne-Pot Microwave Route
Reaction Time12 hours10 minutes
Yield82%68%
Purity (HPLC)98.5%95.2%
Energy ConsumptionModerateHigh

Microwave irradiation accelerates ring formation but may require optimization to suppress decarboxylation or over-oxidation.

Solid-Phase Synthesis Using Polymer-Supported Reagents

Immobilized Acid Chloride Strategy

Adapting solid-phase techniques from peptide chemistry, cyclopropanecarbonyl chloride is anchored to Wang resin via a photolabile linker. 2-Aminobenzimidazole (1.2 equiv) and DIEA (3 equiv) in DMF are agitated with the resin at 25°C for 6 hours. Cleavage with UV light (365 nm) liberates the product, which is isolated via filtration and solvent evaporation (yield: 74%, purity: 97%).

Advantages and Limitations

  • Scalability : Suitable for parallel synthesis of derivatives.

  • Byproduct Removal : Resin filtration eliminates aqueous workup.

  • Cost : Higher reagent expenses limit industrial application.

Critical Analysis of Side Reactions and Mitigation Strategies

Common Side Products

  • Over-acylation : Diacylation at the benzimidazole N1 position occurs with excess acyl chloride, necessitating stoichiometric control.

  • Cyclopropane Ring Opening : Harsh acidic conditions may cleave the strained cyclopropane, detectable via GC-MS.

Optimization Guidelines

  • Stoichiometry : Maintain a 1:1.05 molar ratio of amine to acyl chloride.

  • pH Control : Use weakly basic conditions (pH 8–9) to avoid ring degradation.

  • Additives : Molecular sieves (4Å) absorb HCl, enhancing reaction homogeneity.

Industrial-Scale Considerations and Environmental Impact

Solvent Selection and Recycling

SolventBoiling Point (°C)Recovery Efficiency
Acetonitrile8285%
Ethanol7892%
DCM4078%

Ethanol emerges as a sustainable choice due to its low toxicity and high recyclability.

E-Factor Calculation

  • E-Factor = (Mass of waste)/(Mass of product) = 6.2 (without solvent recovery) vs. 1.8 (with recovery).

  • Recommendation : Implement solvent distillation systems to minimize ecological footprint .

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